

Introduction: The Strategic Importance of the Oxindole Scaffold

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Compound of Interest

Compound Name: 5-Aminooxindole

Cat. No.: B107739

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The oxindole core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. Within this class, **5-Aminooxindole** stands out as a critical and versatile building block. Its strategic placement of a reactive amino group on the oxindole ring system allows for extensive chemical modification, providing a gateway to diverse chemical libraries with a wide range of therapeutic applications. This guide offers a comprehensive overview of **5-Aminooxindole**, from its fundamental properties and synthesis to its application in the development of next-generation therapeutics.

Core Physicochemical & Structural Properties

5-Aminooxindole, also known as 5-Amino-2-indolinone, is a solid compound typically appearing as a white to brown crystalline powder.[\[1\]](#)[\[2\]](#) Its identity is defined by the CAS number 20876-36-2.[\[3\]](#) The presence of both a lactam function and an aromatic amine makes it a unique bifunctional molecule, enabling a wide array of chemical transformations.

Table 1: Key Properties and Identifiers for **5-Aminooxindole**

Property	Value	Source(s)
CAS Number	20876-36-2	[1] [3]
Molecular Formula	C ₈ H ₈ N ₂ O	[1] [3]
Molecular Weight	148.17 g/mol	[1] [3]
IUPAC Name	5-amino-1,3-dihydroindol-2-one	[3]
Synonyms	5-Amino-2-indolinone, 5-Amino-2-oxindole	[3] [4] [5]
Melting Point	196 - 200 °C	[1] [2]
Appearance	White to Brown crystalline powder	[1] [2]
Purity	≥ 98% (HPLC)	[1]
PubChem CID	2773213	[1] [3]
MDL Number	MFCD02179603	[1] [3]
SMILES	C1C2=C(C=CC(=C2)N)NC1=O	[3]
InChI Key	JPUYXUBUJJDJNL-UHFFFAOYSA-N	[3]

Synthesis Protocol: Reduction of 5-Nitrooxindole

The most common and efficient route to **5-Aminooxindole** is through the chemical reduction of its nitro precursor, 5-nitrooxindole (5-nitrodihydroindol-2-one). This transformation is a cornerstone reaction, providing high yields of the desired amine. The causality behind this choice of precursor is clear: the nitro group is an excellent electron-withdrawing group that can be selectively and cleanly reduced to an amine without affecting the core oxindole structure.

A widely used method involves reduction using hydrazine hydrate in the presence of a catalyst like ferric chloride (FeCl₃) and activated carbon.[\[4\]](#) Hydrazine hydrate serves as the hydrogen donor, while the iron catalyst facilitates the transfer hydrogenation process.

Experimental Protocol: Synthesis of 5-Aminooxindole

Objective: To synthesize **5-Aminooxindole** via the reduction of 5-nitrodihydroindol-2-one.

Materials:

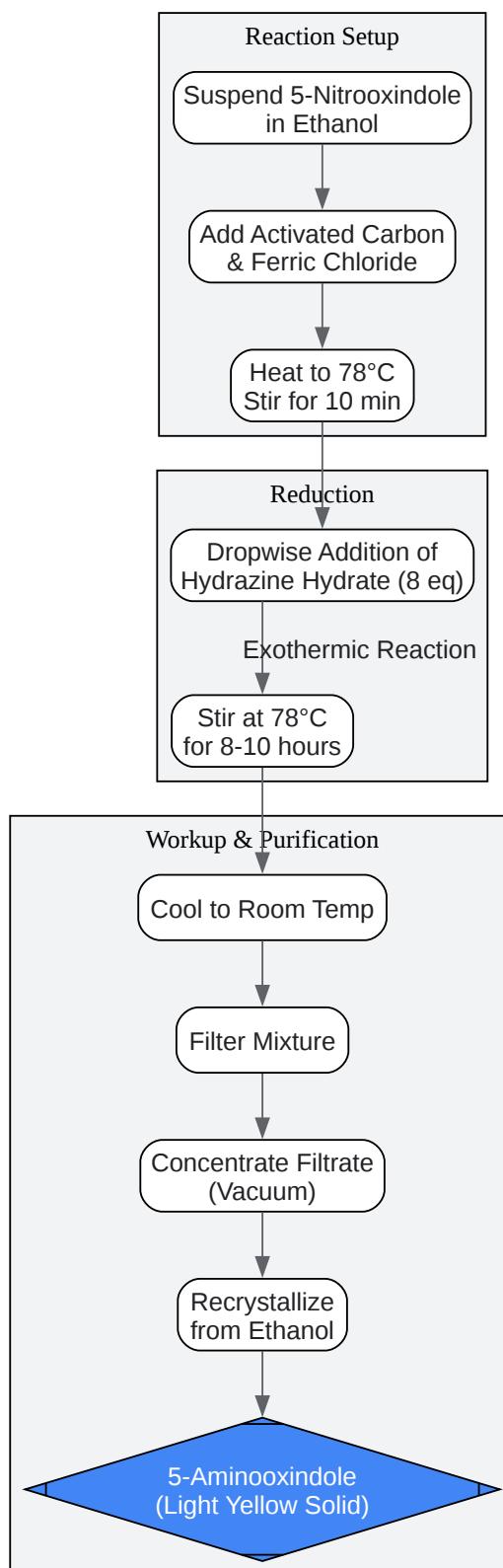
- 5-nitrodihydroindol-2-one (1.0 equiv.)
- Ethanol
- Activated Charcoal
- Ferric Chloride (FeCl_3)
- 80% Aqueous Hydrazine Hydrate (8.0 equiv.)

Procedure:

- Suspend 5-nitrodihydroindol-2-one (e.g., 5 g) in ethanol (e.g., 50 mL) in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.^[4]
- Add activated charcoal (e.g., 1 g) and ferric chloride (e.g., 1 g) to the suspension.^[4] The activated carbon provides a high surface area for the reaction, while FeCl_3 acts as the catalyst.
- Heat the reaction mixture to 78 °C (the boiling point of ethanol) and stir for 10 minutes to ensure a uniform mixture.^[4]
- Slowly add 80% aqueous hydrazine hydrate dropwise over approximately 5 minutes.^[4] This controlled addition is crucial to manage the exothermic nature of the reduction reaction.
- Maintain the reaction at 78 °C with continuous stirring for 8-10 hours.^[4] Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, cool the mixture to room temperature.
- Filter the mixture to remove the activated carbon and other solid residues.^[4]
- Concentrate the filtrate under vacuum to yield the crude product.^[4]

- Purify the crude solid by recrystallization from ethanol (e.g., ~15 mL) to obtain **5-Aminooxindole** as a light yellow solid.^[4] A typical yield for this procedure is reported to be around 91.9%.^[4]

Synthesis Workflow Diagram

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Caption: Workflow for the synthesis of **5-Aminooxindole**.

Applications in Medicinal Chemistry and Drug Discovery

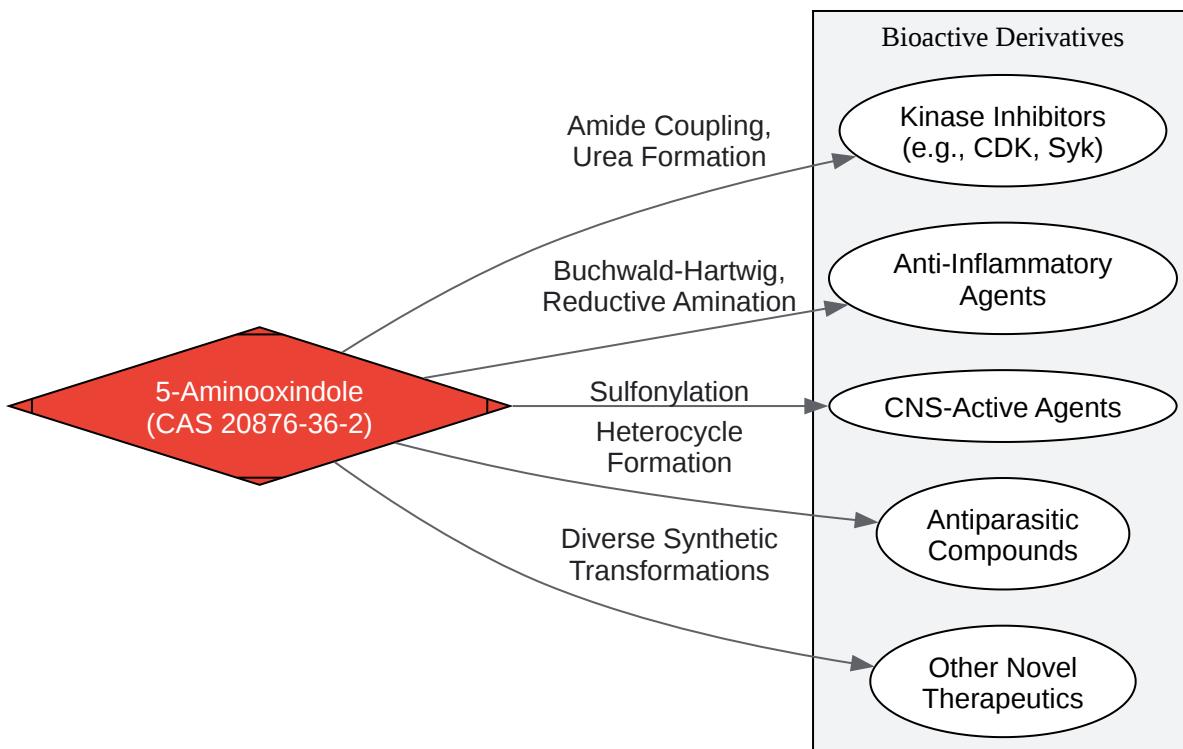
5-Aminooxindole is not typically an active pharmaceutical ingredient itself. Its profound value lies in its role as a key intermediate—a molecular scaffold upon which complexity and biological activity are built.^[6] The primary amino group at the C5 position is a versatile chemical handle for derivatization, allowing chemists to explore structure-activity relationships (SAR) systematically.

Key Therapeutic Areas:

- Oncology: The oxindole core is central to many kinase inhibitors. **5-Aminooxindole** is a precursor for synthesizing inhibitors of Cyclin-Dependent Kinases (CDKs) and Spleen Tyrosine Kinase (Syk), both of which are critical targets in cancer therapy.^[4] Its structure allows for the introduction of various side chains that can interact with the ATP-binding pocket of these enzymes.
- Inflammation: The scaffold is used to develop compounds with anti-inflammatory properties. ^[6] These derivatives can modulate inflammatory signaling pathways.
- Neurological Disorders: It serves as a starting material for pharmaceutical agents targeting neurological conditions, where its derivatives can be optimized for blood-brain barrier penetration and central nervous system activity.^{[1][6]}
- Antiparasitic Agents: Analogs based on the aminoindole scaffold have demonstrated potent activity against parasites like *Plasmodium falciparum*, the causative agent of malaria.^[7]

Conceptualization of **5-Aminooxindole** as a Core Scaffold

The following diagram illustrates the central role of **5-Aminooxindole** as a precursor for generating diverse classes of bioactive molecules through derivatization of its amino group.



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Caption: **5-Aminooxindole** as a central building block in drug discovery.

Analytical Methodologies

Ensuring the purity and identity of **5-Aminooxindole** is critical for its use in synthesis. High-Performance Liquid Chromatography (HPLC) is the standard method for assessing its purity, which is typically expected to be $\geq 98\%.$ ^[1]

For the analysis of complex reaction mixtures containing **5-Aminooxindole** and its derivatives, advanced chromatographic techniques are invaluable. Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, offers superior selectivity and retention.^[8] This approach is particularly effective for separating polar, ionizable compounds

like aromatic amines from complex matrices, streamlining method development and enabling rapid screening of new chemical entities.[\[8\]](#)

General HPLC Parameters for Analysis:

- Column: A C18 reversed-phase column is a common starting point.
- Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
- Detection: UV detection, typically in the range of 254 nm.
- Purity Assessment: Purity is determined by the area percentage of the main peak.[\[2\]](#)[\[9\]](#)

Handling and Storage

Proper handling and storage are essential to maintain the integrity of **5-Aminooxindole**.

- Storage: The compound should be stored at room temperature (RT).[\[1\]](#)
- Appearance: The color can range from white to brown; significant darkening may indicate degradation.
- Safety: While specific GHS data for the free base is not readily available, its hydrochloride salt is classified with H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction). Standard laboratory precautions, including the use of personal protective equipment (gloves, safety glasses), should be employed when handling the compound.

Conclusion

5-Aminooxindole (CAS 20876-36-2) is more than just a chemical reagent; it is a strategic tool in the arsenal of medicinal chemists. Its straightforward synthesis, coupled with the versatile reactivity of its amino group, provides an efficient and reliable platform for the discovery and development of novel therapeutics. From kinase inhibitors for oncology to agents targeting neurological and inflammatory diseases, the derivatives of **5-Aminooxindole** continue to populate the drug development pipeline, underscoring its enduring importance in the quest for new medicines.

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